molecular formula C6H8ClNO B2405147 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene CAS No. 2361636-58-8

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene

Cat. No.: B2405147
CAS No.: 2361636-58-8
M. Wt: 145.59
InChI Key: JAAFUGMMBXGBOA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-oxa-4-azaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl precursor with an azaspiro compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spiro amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
  • 6-Oxa-4-azaspiro[2.4]hept-4-ene
  • 5-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

5-(chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-3-5-8-6(1-2-6)4-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAFUGMMBXGBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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